molecular formula C13H16N4O2 B5977421 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one

3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B5977421
M. Wt: 260.29 g/mol
InChI Key: WFLMQXKPPWJSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one, also known as MET, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of triazine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to act on the GABAergic system in the brain. 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to bind to the benzodiazepine site of the GABA-A receptor, which leads to an increase in the activity of the receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects
3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain.

Advantages and Limitations for Lab Experiments

3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has a number of advantages for lab experiments. It is a relatively stable compound that is easy to synthesize and purify. 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one is also relatively inexpensive, which makes it a cost-effective option for researchers. However, there are some limitations to the use of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are a number of potential future directions for research on 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one. One area of interest is the potential use of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one as an antidepressant and anxiolytic agent. Another area of interest is the potential use of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one for the treatment of chronic pain and inflammation. Additionally, there is a need for further studies on the safety and efficacy of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one in humans. Finally, there is a need for the development of new and more effective derivatives of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one that may have improved pharmacological properties.

Synthesis Methods

The synthesis of 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to produce 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-1-phenylethanol to produce 2-(4-methoxyphenyl)ethyl-4-methoxyphenylacetate. The final step involves the reaction of this intermediate with methyl isocyanate to produce 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one.

Scientific Research Applications

3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-{[2-(4-methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

3-[2-(4-methoxyphenyl)ethylamino]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-12(18)15-13(17-16-9)14-8-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLMQXKPPWJSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(4-Methoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-5-ol

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